molecular formula C11H11BrF3NO B2809948 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide CAS No. 1610949-24-0

2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide

Cat. No.: B2809948
CAS No.: 1610949-24-0
M. Wt: 310.114
InChI Key: QWKAGADFMUIGLH-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide is a brominated propanamide derivative featuring a trifluoromethyl-substituted benzyl group. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-7(12)10(17)16-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKAGADFMUIGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide typically involves the bromination of N-[4-(trifluoromethyl)benzyl]propanamide. One common method includes the reaction of N-[4-(trifluoromethyl)benzyl]propanamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the compound to its amine form.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions to achieve oxidation.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: The corresponding amine, N-[4-(trifluoromethyl)benzyl]propanamide.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of novel compounds with desired properties.

Biology

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic processes. Research indicates that it can interact with:
    • Monoamine Oxidase (MAO) : This interaction may have implications for treating neurological disorders.
    • Acetylcholinesterase (AChE) : Inhibiting this enzyme could be beneficial for conditions such as Alzheimer's disease by preventing the breakdown of acetylcholine.
    • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may also play a role in cognitive function.

Industrial Applications

  • Agrochemicals Development : The compound is utilized in the formulation of agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides.

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its interactions with various proteins suggest potential therapeutic applications in modulating metabolic pathways. The trifluoromethyl group enhances its binding affinity towards target enzymes, making it a candidate for further pharmacological investigation.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in biochemical research.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The trifluoromethyl group in 2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide distinguishes it from analogs with other substituents:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%)
This compound CF₃ (para) C₁₁H₁₀BrF₃NO ~302.10* N/A N/A
2-Bromo-N-(4-chlorophenyl)propanamide Cl (para) C₉H₉BrClNO 262.53 N/A N/A
2-Bromo-N-(4-fluorobenzyl)propanamide F (para) C₁₀H₁₁BrFNO 260.10 Discontinued 95%
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide NO₂ (para) C₁₀H₁₁BrN₂O₃ 299.11 N/A N/A

*Calculated based on analogous structures.

Key Observations :

  • Trifluoromethyl vs.
  • Electron-Withdrawing Effects: The CF₃ group is more electron-withdrawing than Cl or F, which may stabilize the amide bond against hydrolysis compared to nitro (NO₂)-substituted analogs .

Implications :

  • The trifluoromethyl variant may require specialized coupling agents (e.g., DCC) or purification techniques (e.g., UPLC) to match the high purity of structurally simpler analogs.

Comparison with Trifluoromethyl Analogs :

  • The trifluoromethyl group may enhance target engagement (e.g., GABA receptors) compared to non-fluorinated analogs, as seen in related anticonvulsant studies .

Biological Activity

2-Bromo-N-[4-(trifluoromethyl)benzyl]propanamide is a notable compound in medicinal chemistry due to its unique structural features, which include a bromine atom, a trifluoromethyl group, and a propanamide backbone. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential applications and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₈BrF₃N. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing bioavailability and interaction with biological targets. The compound belongs to the class of organofluorine compounds, specifically trifluoromethylbenzenes, which are known for their diverse biological activities.

Biological Activity Overview

Research on this compound indicates several biological activities, particularly as an enzyme inhibitor. Its interactions with various proteins suggest potential therapeutic applications in modulating metabolic pathways.

Enzyme Inhibition

  • Mechanism of Action : The compound appears to inhibit key enzymes involved in metabolic processes. The trifluoromethyl group contributes to its binding affinity and selectivity towards these enzymes.
  • Targets : Studies have shown that it can interact with:
    • Monoamine Oxidase (MAO) : Exhibiting inhibitory effects that could be beneficial in treating neurological disorders.
    • Acetylcholinesterase (AChE) : Potentially useful for conditions like Alzheimer's disease by preventing the breakdown of acetylcholine.
    • Butyrylcholinesterase (BChE) : Similar implications as AChE inhibition.

Study 1: Inhibition of MAO and AChE

A study investigated the inhibition properties of various compounds similar to this compound against MAO and AChE. The results indicated that compounds with similar structural features showed significant inhibition at low micromolar concentrations.

CompoundIC50 (µM)Target Enzyme
This compound0.84MAO-B
CC10.51MAO-B
CC20.69AChE

This study highlighted the compound's potential as a lead for developing dual inhibitors for Alzheimer's disease therapies .

Study 2: Toxicity Assessment

An evaluation of the compound's cytotoxicity was conducted using Vero cells (African green monkey kidney epithelial cells). The findings showed that concentrations up to 100 µg/mL did not significantly affect cell viability, indicating a favorable safety profile for further biological applications.

Concentration (µg/mL)Cell Viability (%)
0100
1095
10080
30040
50020

These results suggest that while higher concentrations may induce toxicity, the compound remains relatively safe at therapeutic levels .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromobenzotrifluoride Lacks the propanamide groupPrimarily used as a solvent or reagent
2-(Trifluoromethyl)benzyl bromide Lacks the amide functionalityUsed in organic synthesis but less versatile
N-[4-(trifluoromethyl)phenyl]acetamide Contains an acetamide instead of propanamideDifferent biological activity profile

This compound stands out due to its combination of both bromine and trifluoromethyl groups within a propanamide framework, contributing to its distinct chemical properties and biological activities.

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